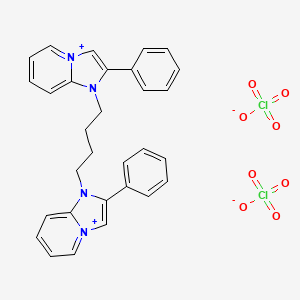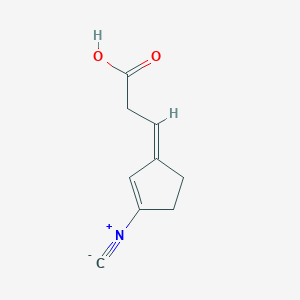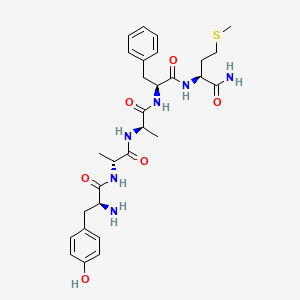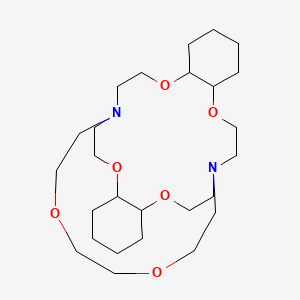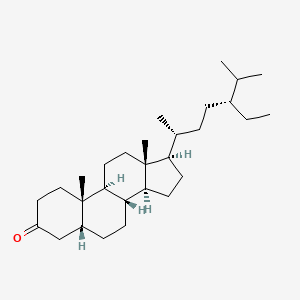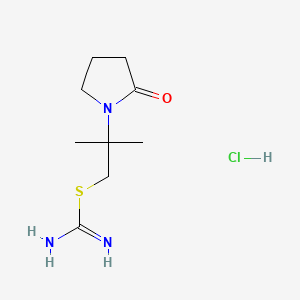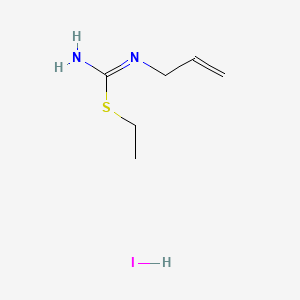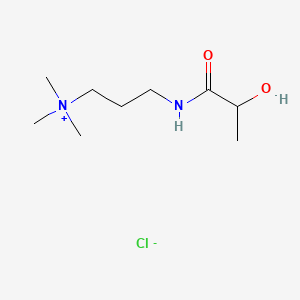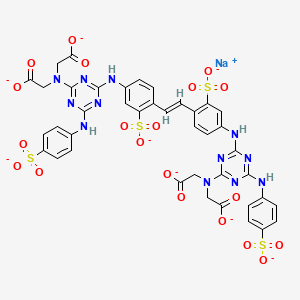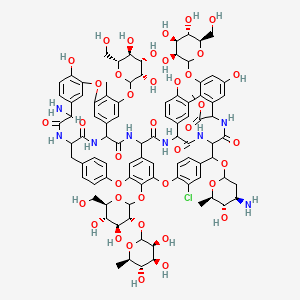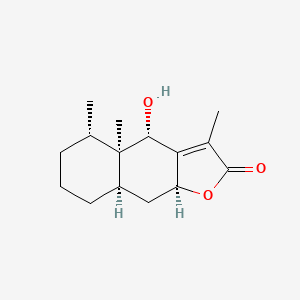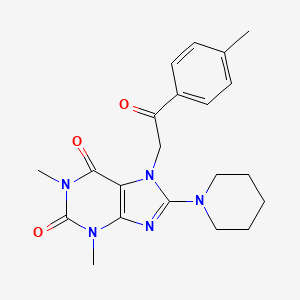
Lactarofulvene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lactarofulvene is an organic compound belonging to the class of sesquiterpenoids, which are terpenes with three consecutive isoprene units . It is a naturally occurring pigment isolated from the fruiting bodies of the basidiomycete Lactarius deliciosus . The compound has a unique structure and is known for its vibrant color.
Preparation Methods
The preparation of lactarofulvene involves the extraction from the latex of Lactarius deliciosus. The latex is initially carrot-colored but slowly darkens and eventually turns green . The synthetic routes for this compound typically involve the isolation of the compound from the natural source, followed by purification processes such as chromatography
Chemical Reactions Analysis
Lactarofulvene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or alcohols .
Scientific Research Applications
Lactarofulvene has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied for its unique structural properties and potential as a precursor for synthesizing other complex molecules . In biology, this compound is investigated for its potential biological activities, including antimicrobial and cytotoxic effects . In medicine, research is ongoing to explore its potential therapeutic applications, although specific uses are not yet well-established .
Mechanism of Action
The mechanism of action of lactarofulvene involves its interaction with various molecular targets and pathways. As a sesquiterpenoid, it is believed to exert its effects by modulating enzyme activities and interacting with cellular membranes . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Lactarofulvene is unique among sesquiterpenoids due to its specific structure and color properties. Similar compounds include other sesquiterpenoids such as lactaroviolin and lactarazulene, which are also isolated from Lactarius species . Compared to these compounds, this compound stands out for its distinct chemical structure and potential biological activities .
Properties
CAS No. |
18454-60-9 |
|---|---|
Molecular Formula |
C15H16 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
4-methyl-1-methylidene-7-prop-1-en-2-yl-6H-azulene |
InChI |
InChI=1S/C15H16/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h5-6,8-9H,1,4,7H2,2-3H3 |
InChI Key |
YYIAVHDWWCIAMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(=CC2=C1C=CC2=C)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


